molecular formula C6H5BrINO B13865058 3-Bromo-6-iodo-2-methoxypyridine CAS No. 1260669-96-2

3-Bromo-6-iodo-2-methoxypyridine

Cat. No.: B13865058
CAS No.: 1260669-96-2
M. Wt: 313.92 g/mol
InChI Key: COKPQOLQYORIJY-UHFFFAOYSA-N
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Description

3-Bromo-6-iodo-2-methoxypyridine is an organic compound with the molecular formula C6H5BrINO and a molecular mass of 313.92 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, iodine, and methoxy groups on the pyridine ring makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-iodo-2-methoxypyridine can be achieved through various methods, including halogenation and methoxylation reactions. One common approach involves the bromination and iodination of 2-methoxypyridine. The reaction conditions typically involve the use of bromine and iodine reagents in the presence of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-iodo-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-Bromo-6-iodo-2-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-iodo-2-methoxypyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-iodo-2-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring. The combination of bromine, iodine, and methoxy groups provides distinct reactivity and properties compared to other similar compounds. This uniqueness makes it a valuable intermediate in various synthetic and research applications.

Properties

CAS No.

1260669-96-2

Molecular Formula

C6H5BrINO

Molecular Weight

313.92 g/mol

IUPAC Name

3-bromo-6-iodo-2-methoxypyridine

InChI

InChI=1S/C6H5BrINO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3

InChI Key

COKPQOLQYORIJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)I)Br

Origin of Product

United States

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